N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide
Description
N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by a benzothiazole core linked to a propenamide group via an ethyl chain. The benzothiazole moiety (a bicyclic structure containing sulfur and nitrogen) is notable for its presence in bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-6-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-12(15)14-8(2)9-4-5-10-11(6-9)16-7-13-10/h3-8H,1H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALOEBFNEMVDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CS2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale synthesis techniques such as microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its anticonvulsant and neuroprotective effects.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural and regulatory differences between N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide and related compounds:
Key Observations:
Benzothiazole vs. Piperidine/Indazole Cores: The benzothiazole group in the target compound may confer distinct electronic and steric properties compared to piperidine (in fentanyl analogs) or indazole (in synthetic cannabinoids). Benzothiazoles are known to interact with enzymes and receptors via π-π stacking and hydrogen bonding . Piperidine-containing propenamides (e.g., fentanyl analogs) often target opioid receptors, while indazole derivatives like 5F-CUMYL-PINACA bind to cannabinoid receptors .
In XCT790, the propenamide group is critical for binding to estrogen-related receptor α (ERRα), with electron-withdrawing substituents (e.g., cyano, trifluoromethyl) enhancing stability and potency .
Regulatory Status :
Pharmacological Considerations
- However, the benzothiazole core may redirect binding to non-opioid targets, such as kinases or ion channels .
Biological Activity
N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide, a derivative of benzothiazole, has garnered significant attention due to its diverse biological activities. This article explores its potential applications in medicine, particularly in anti-tubercular and anti-cancer therapies, alongside mechanisms of action and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole moiety which is known for its pharmacological properties. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
1. Anti-Tubercular Activity
Recent studies have indicated that this compound exhibits promising anti-tubercular properties. It has been shown to inhibit the enzyme DprE1, crucial for the biosynthesis of the mycobacterial cell wall. This inhibition leads to a reduction in the viability of Mycobacterium tuberculosis .
2. Anti-Cancer Properties
The compound also demonstrates significant anti-cancer activity across various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through several mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts on critical enzymes involved in cellular processes, such as DprE1 in tuberculosis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Studies with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives. Below is a summary table highlighting key differences and similarities:
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Anti-tubercular, Anti-cancer | Enzyme inhibition (DprE1), Apoptosis induction | |
| 2-Aminobenzothiazole | Antimicrobial | Cell wall synthesis inhibition | |
| 2-Mercaptobenzothiazole | Antifungal | Inhibition of fungal growth |
Case Studies and Research Findings
Several studies have focused on the efficacy and safety profile of this compound:
Study 1: Anti-Tubercular Efficacy
A study conducted by researchers demonstrated that this compound exhibited an IC50 value lower than many existing anti-tubercular agents. The results highlighted its potential as a lead compound for further development in treating tuberculosis .
Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines showed that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism was attributed to the activation of caspases involved in apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
